N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene-amine bridge.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-11(5-7-14-16)9-13-12-6-8-15-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H |
InChI Key |
JTPGLNMLYKGJOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions to form the desired product . The reaction is usually carried out in ethanol at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a pyrazole-based compound that is characterized by two pyrazole rings and an isopropyl group. It has received attention in medicinal chemistry and biological research for its potential therapeutic properties. Studies indicate it may have significant biological activity and has been investigated as a potential enzyme inhibitor, particularly relating to kinase enzymes, by binding to their ATP-binding sites. This interaction may inhibit downstream signaling pathways, suggesting possible applications in cancer therapy and other diseases where kinase activity is implicated. Additionally, studies have highlighted its potential anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions. This process can be optimized for industrial production using continuous flow reactors and green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, to enhance yield and reduce environmental impact.
Molecular Interactions
Interaction studies have focused on understanding how this compound interacts with various molecular targets. The compound's ability to bind to specific enzymes suggests it may modulate their activity, influencing metabolic pathways relevant to disease states. Ongoing research aims to elucidate these mechanisms further to optimize its use in therapeutic applications.
Structural Similarities
Several compounds share structural similarities with N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amines:
- 5-Amino-pyrazoles Similar pyrazole core structure
- Pyrazoloquinolines Contains similar pyrazole derivatives
- 1-Isopropylpyrazole Shares the isopropyl group
- 2-Ethylpyrazoles Contains ethyl substituents
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity and downstream signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazole derivatives are distinguished by substituent patterns on the heterocyclic core. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical and Spectral Properties
- Synthesis : The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, akin to methods for N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide derivatives .
- Spectroscopy : Pyrazole amines typically show distinct NMR signals for aromatic protons (δ 5.9–6.1 ppm for pyrazole H-4) and NH/amine protons (δ 2.8–3.5 ppm). IR spectra often feature NH stretches (~3200 cm⁻¹) and carbonyl/amine-related bands (e.g., 1667 cm⁻¹ for acetamide derivatives) .
Biological Activity
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.
The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole with 1-isopropyl-3-methyl-1H-pyrazol-4-amine. The reaction is generally carried out in the presence of bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN5 |
| Molecular Weight | 283.80 g/mol |
| IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine; hydrochloride |
| InChI Key | GWFPRULFZORPIY-UHFFFAOYSA-N |
Biological Activities
Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Below are key findings related to the biological activity of this compound.
Antimicrobial Activity
In studies evaluating antimicrobial properties, compounds related to N-[...]-pyrazoles have shown significant effects against various bacterial strains. For instance, a derivative exhibited bactericidal activity by disrupting cell membrane integrity, leading to cell lysis .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that N-[...]-pyrazole compounds inhibited the growth of several cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Py11 | MCF7 | 3.79 |
| Py11 | SF268 | 12.50 |
| Py11 | NCI-H460 | 42.30 |
These results indicate a promising cytotoxic effect against breast cancer and other tumor types .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. One study highlighted that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNFα and IL-6 in stimulated cells .
The biological activity of N-[...]-pyrazoles is attributed to their ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic effects. For instance, inhibition of p38MAPK has been noted in some derivatives, which correlates with reduced inflammation and tumor growth .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy :
- Case Study on Anti-inflammatory Effects :
Q & A
Q. What are the standard synthetic routes for N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, and how are intermediates characterized?
The synthesis typically involves:
- Alkylation : Reacting pyrazole precursors with ethyl and isopropyl halides under basic conditions to introduce substituents (e.g., 1-ethyl-1H-pyrazol-5-yl and 1-isopropyl groups) .
- Condensation : Coupling intermediates via reductive amination or nucleophilic substitution, often using catalysts like Pd/C or bases (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) . Characterization includes ¹H/¹³C NMR (to confirm substitution patterns), IR (amide/amine stretches), and elemental analysis (C, H, N percentages) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatography : HPLC or TLC with UV detection (Rf comparison to standards) .
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Thermal Analysis : Melting point determination (e.g., 172–173°C for analogous pyrazoles) .
Q. What are the key chemical reactions involving pyrazole-amine derivatives like this compound?
- Oxidation : Pyrazole rings can be oxidized to pyrazole-N-oxides using KMnO₄ or H₂O₂ under acidic conditions .
- Functionalization : Electrophilic substitution (e.g., nitration, halogenation) at the pyrazole C-3/C-4 positions, guided by directing effects of amine groups .
- Complexation : Amine groups may coordinate with metal ions (e.g., Cu²⁺, Zn²⁺) for catalytic or bioactive applications .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound to minimize by-products?
- DFT Calculations : Predict reaction pathways and transition states to identify energy barriers for side reactions (e.g., over-alkylation) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates and selectivity .
- Docking Studies : Screen substituent effects on binding affinity for target proteins (e.g., kinases) .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-amine derivatives?
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values against EGFR kinase) .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., ethyl vs. isopropyl groups) with activity trends .
- Kinetic Studies : Measure enzyme inhibition under varied pH/temperature to identify assay-dependent discrepancies .
Q. How do steric and electronic properties of the 1-ethyl and 1-isopropyl groups influence reactivity?
- Steric Effects : The bulky isopropyl group reduces nucleophilic attack at the pyrazole C-4 position, favoring C-3 functionalization .
- Electronic Effects : Ethyl groups donate electron density via inductive effects, enhancing amine basicity and metal coordination .
- Experimental Validation : Compare reaction rates of analogs (e.g., 1-methyl vs. 1-isopropyl derivatives) in SNAr reactions .
Q. What novel applications exist for this compound in materials science or catalysis?
- Ligand Design : Use as a chelating agent for transition-metal catalysts (e.g., Pd complexes for cross-coupling) .
- Polymer Additives : Incorporate into conductive polymers via π-stacking interactions, enhancing thermal stability .
- Photocatalysis : Study UV-induced electron transfer mechanisms in dye-sensitized solar cells .
Methodological Tables
Table 1: Key Spectral Data for Pyrazole-Amine Derivatives
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Pyrazole C-H | 6.2–7.1 (s) | 105–120 | 3100–3150 (C-H str) |
| Amine (-NH) | 2.8–3.5 (br) | - | 3300–3500 (N-H str) |
| Isopropyl (-CH(CH₃)₂) | 1.2–1.4 (d) | 22–25 | 1375–1385 (C-H bend) |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes condensation efficiency |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Catalyst Loading | 5–10 mol% Pd/C | Reduces side reactions |
| Reaction Time | 12–24 hours | Ensures complete alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
